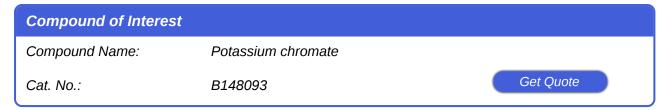


# A Comprehensive Technical Guide to the Solubility of Potassium Chromate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **potassium chromate** (K<sub>2</sub>CrO<sub>4</sub>) in various solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and logical diagrams illustrating key concepts and workflows. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where **potassium chromate** may be used as a reagent or encountered as a component.

## **Quantitative Solubility Data**

The solubility of **potassium chromate** is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and provide qualitative information for its solubility in various organic solvents.

## Solubility in Water

**Potassium chromate** exhibits high solubility in water, which increases significantly with temperature.



Temperature (°C)	Solubility ( g/100 mL of H <sub>2</sub> O)
0	56.3[1]
10	60.0[1]
20	62.9[2], 63.7[1][3]
25	65.0[2]
40	67.8[1]
60	70.1[1]
80	75.1[3]
100	79.2[1][3][4][5][6]

## **Solubility in Organic Solvents**

Potassium chromate is generally poorly soluble in most organic solvents.

Solvent	Solubility
Acetone	Insoluble[2]
Alcohols (general)	Insoluble[4][7][8]
Alkanes	Insoluble[1]
Aniline	Insoluble
Benzonitrile	Insoluble
Ether	Insoluble[7]
Ethylene Glycol	Soluble[1]
Methanol	Hardly dissolves[9]
Phenyl cyanide	Insoluble[2]
Trifluoroacetic Acid	Soluble[1]



## **Experimental Protocols for Solubility Determination**

The determination of **potassium chromate** solubility is typically achieved through the isothermal saturation method, followed by quantitative analysis of the saturated solution. This can be accomplished using gravimetric or titrimetric techniques.

#### **Isothermal Saturation Method**

This is a fundamental technique used to prepare a saturated solution at a constant temperature.

#### Apparatus:

- Thermostated water bath with temperature control (±0.1°C)
- Sealed dissolution vessels (e.g., glass tubes or flasks)
- · Magnetic stirrer or rotating disk for agitation
- Filtration apparatus (e.g., syringe filters with appropriate membrane)

#### Procedure:

- An excess amount of potassium chromate is added to a known volume of the solvent in a sealed vessel.
- The vessel is placed in a thermostated water bath set to the desired temperature.
- The mixture is continuously agitated using a magnetic stirrer or rotator to facilitate the dissolution process and ensure equilibrium is reached.
- The system is allowed to equilibrate for a sufficient period, which can range from several hours to a few days, to ensure the solution is fully saturated.[10]
- Once equilibrium is achieved, the agitation is stopped, and the excess solid is allowed to settle.



 A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles.

## **Gravimetric Analysis of the Saturated Solution**

This method involves the evaporation of the solvent to determine the mass of the dissolved solute.

#### Apparatus:

- Analytical balance (±0.0001 g)
- Evaporating dish or beaker
- Drying oven

#### Procedure:

- A clean, dry evaporating dish is accurately weighed.
- A known volume or mass of the clear, saturated filtrate is transferred to the pre-weighed evaporating dish.
- The dish and its contents are weighed to determine the mass of the saturated solution.
- The solvent is evaporated from the solution by gentle heating.
- The evaporating dish containing the solid residue (potassium chromate) is then placed in a drying oven at a suitable temperature (e.g., 100-110°C) until a constant weight is achieved.
  [11]
- The dish with the dry solute is cooled in a desiccator and then weighed.
- The mass of the dissolved potassium chromate is determined by subtracting the initial mass of the empty dish.
- The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent.



## Titrimetric Analysis of the Saturated Solution (Iodometric Titration)

This method determines the concentration of the chromate ion  $(CrO_4^{2-})$  in the saturated solution through a redox titration.

#### Reagents:

- Potassium iodide (KI)
- Hydrochloric acid (HCl)
- Standardized sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution (e.g., 0.1 N)
- Starch indicator solution

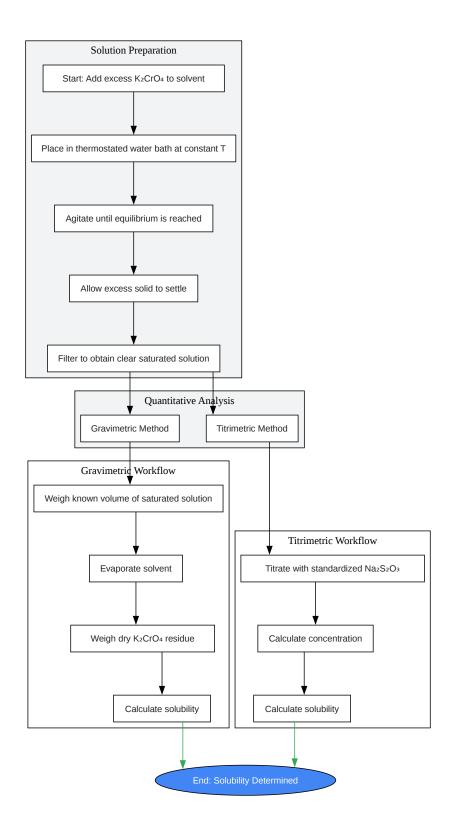
#### Procedure:

- A precisely measured volume of the saturated potassium chromate solution is diluted with deionized water in a flask.
- An excess of potassium iodide and a measured amount of hydrochloric acid are added to the flask. The solution should be allowed to stand in the dark for approximately 10 minutes to ensure the complete reaction between chromate and iodide ions, which liberates iodine.
- The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.
- As the endpoint is approached (the solution turns a pale yellow), a few drops of starch indicator are added, which will turn the solution a deep blue-black color.
- The titration is continued until the blue-black color disappears, indicating the endpoint.
- The concentration of **potassium chromate** in the saturated solution is calculated based on the volume of sodium thiosulfate solution used.[12]

## **Visualizations**



The following diagrams illustrate the logical workflow for determining the solubility of **potassium chromate** and the equilibrium relationship between chromate and dichromate ions.





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**Figure 1.** Experimental workflow for determining the solubility of **potassium chromate**.



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**Figure 2.** pH-dependent equilibrium between chromate and dichromate ions.

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